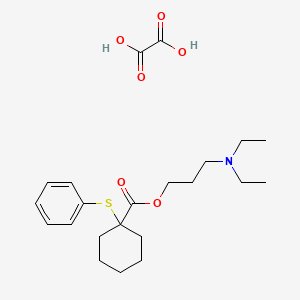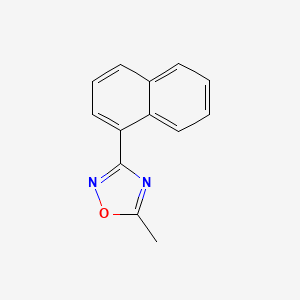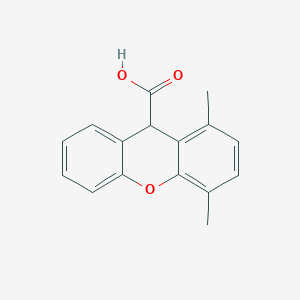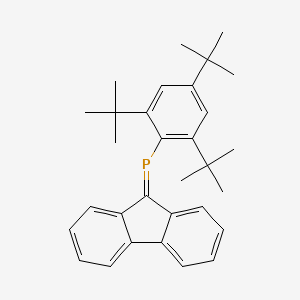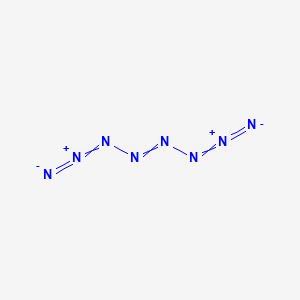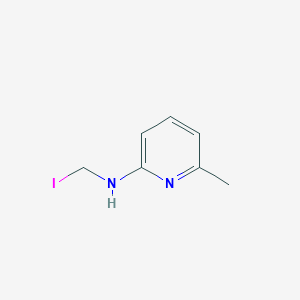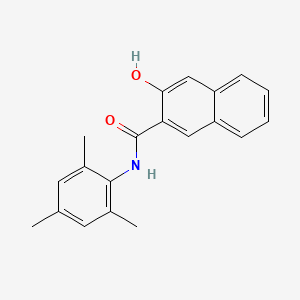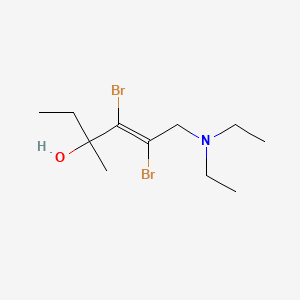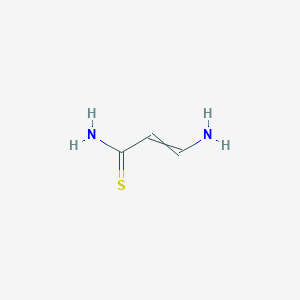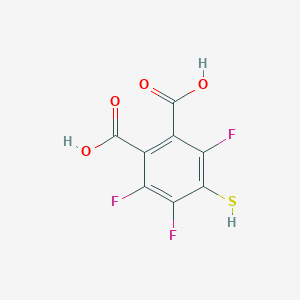
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of three fluorine atoms, a sulfanyl group, and two carboxylic acid groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid typically involves multiple steps:
Sulfanylation: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents like thiourea or thiophenol.
Carboxylation: The carboxylic acid groups are often introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted by nucleophiles in reactions with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol, ammonia in liquid ammonia.
Major Products Formed
Oxidation: 3,4,6-Trifluoro-5-sulfonylbenzene-1,2-dicarboxylic acid.
Reduction: 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms, which can enhance binding affinity and specificity.
Medicine: Explored for its potential in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid exerts its effects depends on its specific application:
Enzyme Inhibition: The fluorine atoms can form strong interactions with enzyme active sites, enhancing inhibitory effects.
Drug Action: The compound can interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions facilitated by the fluorine and sulfanyl groups.
類似化合物との比較
Similar Compounds
3,4,6-Trifluorobenzoic acid: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
5-Sulfanylbenzene-1,2-dicarboxylic acid: Lacks the fluorine atoms, which can reduce its effectiveness in applications requiring strong binding interactions.
3,4,6-Trifluoro-5-methylbenzene-1,2-dicarboxylic acid:
Uniqueness
3,4,6-Trifluoro-5-sulfanylbenzene-1,2-dicarboxylic acid is unique due to the combination of fluorine atoms and a sulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability in harsh conditions.
特性
CAS番号 |
112056-11-8 |
|---|---|
分子式 |
C8H3F3O4S |
分子量 |
252.17 g/mol |
IUPAC名 |
3,4,6-trifluoro-5-sulfanylphthalic acid |
InChI |
InChI=1S/C8H3F3O4S/c9-3-1(7(12)13)2(8(14)15)4(10)6(16)5(3)11/h16H,(H,12,13)(H,14,15) |
InChIキー |
JXVICXPMIXTSIU-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)S)F)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


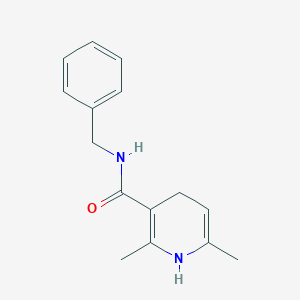

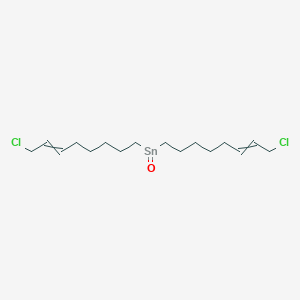
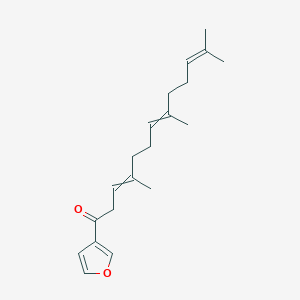
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
